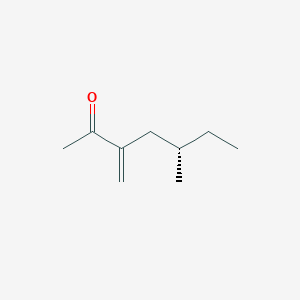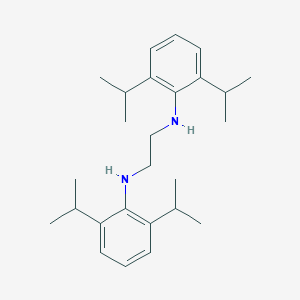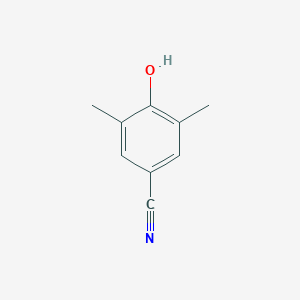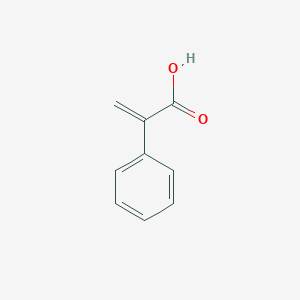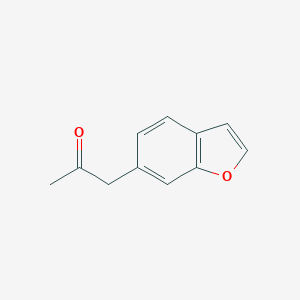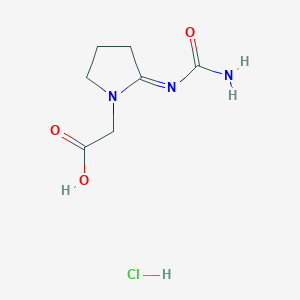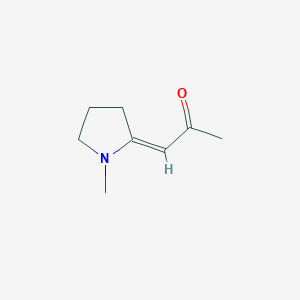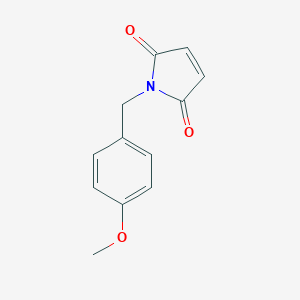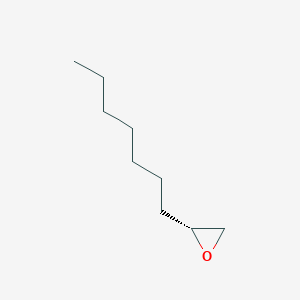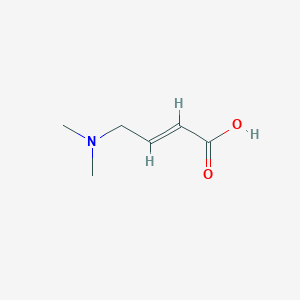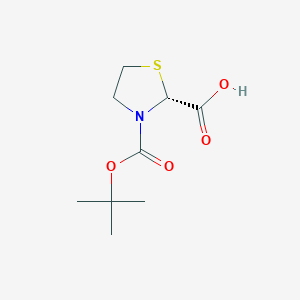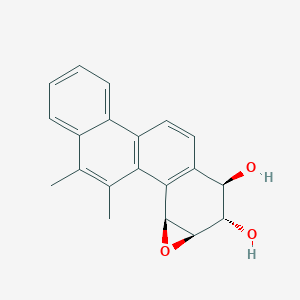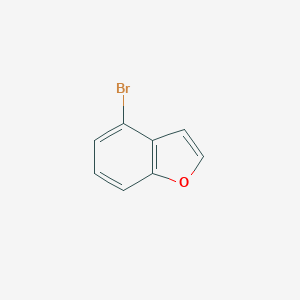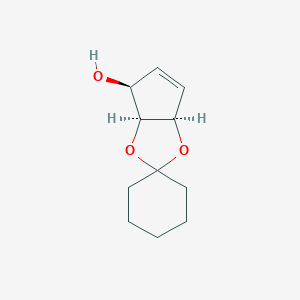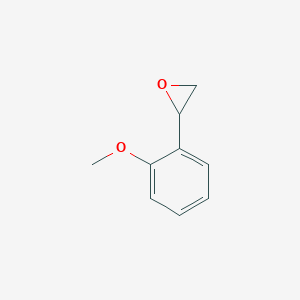
2-(2-Methoxyphenyl)oxirane
概要
説明
2-(2-Methoxyphenyl)oxirane, also known as methylphenyloxirane or l-methyl-2-phenyloxirane, is a cyclic organic molecule containing an epoxide ring . It is a key starting material for manufacturing the API drug Ranolazine .
Synthesis Analysis
The synthesis of 2-(2-Methoxyphenyl)oxirane and its derivatives has been reported in several studies . For instance, one study reported the design, synthesis, and antioxidant activity of six compounds containing the 2-methoxyphenol moiety core structure . Another study reported a novel acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes .Molecular Structure Analysis
The molecular formula of 2-(2-Methoxyphenyl)oxirane is C9H10O2 . The InChI code is 1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 . The canonical SMILES is COC1=CC=CC=C1C2CO2 .Chemical Reactions Analysis
The chemical reactions involving 2-(2-Methoxyphenyl)oxirane are not well-documented in the literature . More research is needed to fully understand its reactivity and potential applications in synthetic chemistry.Physical And Chemical Properties Analysis
The molecular weight of 2-(2-Methoxyphenyl)oxirane is 150.17 g/mol . It has a XLogP3-AA value of 1.4, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The topological polar surface area is 21.8 Ų . The compound is a liquid at room temperature .科学的研究の応用
Polymer Chemistry
Merlani et al. (2015) synthesized 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane and polymerized it using a cationic initiator. This process afforded a polymer with a stiff, stretched conformation, significant for its intramolecular charge transfer (ICT) interactions, making it a potential candidate for various polymer-based applications (Merlani et al., 2015).
Kinetic Studies in Water Solutions
The work of Mohan et al. (2006) measured the reaction rates of 2-(4-methoxyphenyl)oxirane in water solutions, providing insights into the kinetic deuterium isotope effects. These findings are crucial for understanding the chemical behavior and reactivity of such compounds in aqueous environments (Mohan et al., 2006).
Antimicrobial Applications
Merlani et al. (2022) reported the enzymatic synthesis of oligomer analogues of medicinal biopolymers using 2-methoxycarbonyl-3-(3,4-dibenzyloxyphenyl)oxirane. The synthesized polymers exhibited promising antimicrobial activity, highlighting potential pharmaceutical applications (Merlani et al., 2022).
Biological Activity
Dotsenko et al. (2016) explored oxirane-2,2-dicarboxamides, including 3-(4-methoxyphenyl)oxirane-2,2-dicarboxamide. They found moderate activity in plant growth regulation and as 2,4-D antidotes, indicating potential agricultural applications (Dotsenko et al., 2016).
Antioxidant and Antilipase Agents
Santos et al. (2018) investigated the biological properties of 2-[(4-methoxyphenyl)methyl]oxirane, highlighting its antioxidant and antilipase effects. This research underscores the compound's potential in treating diseases associated with oxidative damage and lipid metabolism (Santos et al., 2018).
Safety And Hazards
特性
IUPAC Name |
2-(2-methoxyphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-10-8-5-3-2-4-7(8)9-6-11-9/h2-5,9H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAIRKHCPVDKYCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463256 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyphenyl)oxirane | |
CAS RN |
62717-78-6 | |
| Record name | 2-(2-methoxyphenyl)oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463256 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

